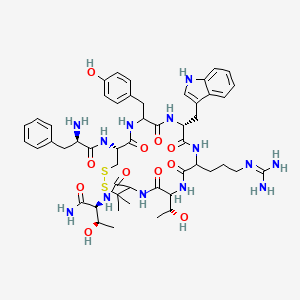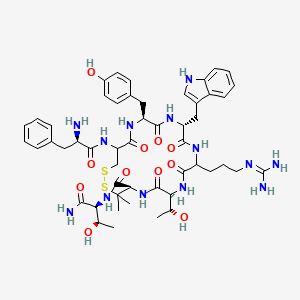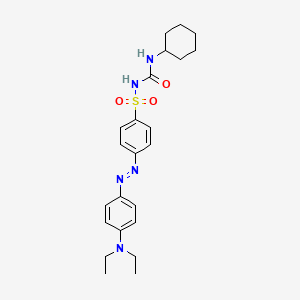![molecular formula C20H19N3O4 B10773845 1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-2-ylurea](/img/structure/B10773845.png)
1-[(3,5-Dimethoxybenzoyl)amino]-3-naphthalen-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “PMID24900311C1a” is a synthetic organic molecule known for its role as a surrogate agonist for the G-protein-coupled receptor 139 (GPR139) . This compound has been studied for its potential therapeutic applications and its ability to interact with specific molecular targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “PMID24900311C1a” involves the reaction of 3,5-dimethoxybenzoyl chloride with 2-naphthylamine to form an intermediate, which is then reacted with isocyanate to yield the final product, 1-[(3,5-dimethoxybenzoyl)amino]-3-naphthalen-2-ylurea . The reaction conditions typically involve the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of “PMID24900311C1a” would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and implementing purification techniques such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
“PMID24900311C1a” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
“PMID24900311C1a” has several scientific research applications:
Chemistry: Used as a model compound to study G-protein-coupled receptor interactions.
Biology: Investigated for its role in modulating biological pathways involving GPR139.
Medicine: Potential therapeutic agent for diseases related to GPR139 dysfunction.
Industry: Utilized in drug discovery and development processes to identify new therapeutic targets
Mecanismo De Acción
The compound exerts its effects by acting as an agonist for GPR139, a G-protein-coupled receptor. Upon binding to GPR139, “PMID24900311C1a” activates the receptor, leading to downstream signaling pathways that modulate various physiological processes. The specific molecular targets and pathways involved include the activation of G-proteins and subsequent intracellular signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
“PMID24900311C1a” is unique due to its specific interaction with GPR139 and its potential therapeutic applications. Compared to other similar compounds, it has distinct structural features that contribute to its unique binding affinity and efficacy.
Propiedades
Fórmula molecular |
C20H19N3O4 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
1-[(3,5-dimethoxybenzoyl)amino]-3-naphthalen-2-ylurea |
InChI |
InChI=1S/C20H19N3O4/c1-26-17-10-15(11-18(12-17)27-2)19(24)22-23-20(25)21-16-8-7-13-5-3-4-6-14(13)9-16/h3-12H,1-2H3,(H,22,24)(H2,21,23,25) |
Clave InChI |
IFQNPGNCFXITTG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)NNC(=O)NC2=CC3=CC=CC=C3C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-methylcyclopropyl) 4-[1-fluoro-2-[[2-(2,3,6-trifluorophenyl)acetyl]amino]ethyl]piperidine-1-carboxylate](/img/structure/B10773765.png)

![[(E,5S)-5-[(1R,4aS,7E,11aR)-1-acetyloxy-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-4-yl]-5-acetyloxy-2-methylpent-2-enyl] acetate](/img/structure/B10773770.png)
![(3S)-4-[[(E)-2-[3'-(4-fluorophenyl)spiro[cyclopentane-1,1'-indene]-2'-yl]ethenyl]-hydroxyphosphoryl]-3-hydroxybutanoic acid](/img/structure/B10773786.png)
![(1R,6R,8S,9S,10S,11S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10773791.png)
![[(1S,2S,3S,4S,5S,6S,8S,9S,10S,13R,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773800.png)
![methyl 4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-3-oxo-4,7-dihydro-1H-2-benzofuran-5-carboxylate](/img/structure/B10773802.png)
![[33P]2MeSADP](/img/structure/B10773810.png)

![N-[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-dimethylamino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B10773819.png)
![[3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-[hydroxy(phenyl)methyl]phenyl] acetate](/img/structure/B10773821.png)
![7-{4-[4-(2,3-Dichlorophenyl)-1,4-diazepan-1-yl]butoxy}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B10773833.png)
![N-[3-[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]-1H-indol-5-yl]acetamide](/img/structure/B10773853.png)
